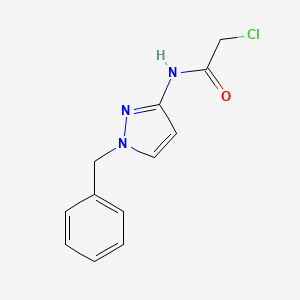

N-(1-benzyl-1H-pyrazol-3-yl)-2-chloroacetamide

Description

Position within Pyrazole (B372694) and Chloroacetamide Chemical Space

To fully appreciate the significance of N-(1-benzyl-1H-pyrazol-3-yl)-2-chloroacetamide, it is essential to understand its constituent parts. The molecule is a derivative of both pyrazole and chloroacetamide, two classes of compounds with well-established importance in chemistry and pharmacology.

Pyrazole Derivatives: Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, with numerous pyrazole-containing compounds exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The versatility of the pyrazole ring allows for various substitutions, enabling the fine-tuning of its physicochemical and biological properties.

Chloroacetamide Derivatives: Chloroacetamides are amides of chloroacetic acid. The presence of the chlorine atom makes the α-carbon electrophilic, rendering these compounds reactive towards nucleophiles. This reactivity is often exploited in the synthesis of more complex molecules and is also a key feature in the mechanism of action of some biologically active compounds.

This compound, therefore, integrates the biologically privileged pyrazole scaffold with the reactive chloroacetamide side chain, creating a molecule with the potential for unique chemical and biological characteristics. The benzyl (B1604629) group attached to the pyrazole ring further adds to its structural complexity and lipophilicity, which can influence its interaction with biological targets.

Rationale for Academic Investigation

The primary driver for the academic investigation of this compound stems from the well-documented and diverse biological activities of both pyrazole and chloroacetamide derivatives. The combination of these two pharmacophores in a single molecule presents an opportunity to explore potential synergistic effects or novel biological activities.

Researchers are particularly interested in synthesizing and characterizing novel compounds to expand the chemical space for drug discovery. The exploration of new derivatives of known active scaffolds is a common strategy in the quest for improved therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles. The synthesis of this compound and its analogs allows for the systematic investigation of structure-activity relationships (SAR), providing valuable insights into how structural modifications influence biological outcomes.

Overview of Research Scope and Objectives

The current research on this compound and related compounds is focused on several key areas:

Synthesis and Characterization: A primary objective is the development of efficient and scalable synthetic routes to this and similar compounds. Detailed characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography is crucial to confirm the structure and purity of the synthesized molecules. While specific experimental data for the title compound is not readily available in the public domain, the synthesis of a similar compound, 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide, has been reported. This was achieved by reacting 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile with 2-chloroacetyl chloride in THF at 0-5°C nih.gov. This suggests a plausible synthetic pathway for this compound would involve the acylation of 1-benzyl-1H-pyrazol-3-amine with chloroacetyl chloride.

Chemical Reactivity Studies: Understanding the chemical reactivity of the chloroacetamide moiety in the context of the pyrazole core is another important research direction. This includes studying its reactions with various nucleophiles to generate a library of new derivatives for further investigation.

Biological Evaluation: A significant portion of the research is dedicated to exploring the potential biological activities of these compounds. This involves screening against a variety of biological targets, including enzymes, receptors, and whole cells, to identify any potential therapeutic applications. Given the known activities of pyrazole derivatives, investigations would likely focus on areas such as anticancer, anti-inflammatory, and antimicrobial activities. For instance, a study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides has shown antiproliferative activity in pancreatic cancer cells nih.gov.

The table below summarizes the key structural features and the rationale for the investigation of this compound.

| Feature | Description | Rationale for Investigation |

| Pyrazole Core | A five-membered aromatic heterocycle with two adjacent nitrogen atoms. | Known to be a "privileged scaffold" in medicinal chemistry with a wide range of biological activities. |

| Chloroacetamide Moiety | An acetamide (B32628) group with a chlorine atom on the alpha-carbon. | Provides a reactive site for further chemical modification and can contribute to biological activity. |

| N-Benzyl Group | A benzyl group attached to one of the nitrogen atoms of the pyrazole ring. | Increases lipophilicity and can influence binding to biological targets. |

Structure

3D Structure

Properties

IUPAC Name |

N-(1-benzylpyrazol-3-yl)-2-chloroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c13-8-12(17)14-11-6-7-16(15-11)9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVQHAOXKPRSPOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Historical Development of Synthetic Approaches to Analogous Structures

The synthesis of pyrazole (B372694) derivatives dates back to 1883, when Ludwig Knorr first reported the reaction of ethyl acetoacetate (B1235776) with phenyl hydrazine (B178648). hilarispublisher.comnih.gov This foundational work opened the door to the vast field of pyrazole chemistry. Historically, the most common and enduring method for constructing the pyrazole ring is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govmdpi.comresearchgate.net This approach allows for the formation of polysubstituted pyrazoles, though it can sometimes result in a mixture of regioisomers depending on the nature of the reactants. nih.govmdpi.com

Over the years, synthetic methodologies have evolved to offer greater control and efficiency. Key historical developments for structures analogous to the aminopyrazole core of the target molecule include:

Reaction of β-ketonitriles with hydrazines: This is one of the most prevalent methods for synthesizing 3(5)-aminopyrazoles. The reaction involves the condensation of a hydrazine with a β-ketonitrile, a 1,3-dielectrophilic compound where one electrophilic group is a nitrile. chim.it

Condensation of α,β-unsaturated nitriles with hydrazines: This alternative major route utilizes α,β-unsaturated nitriles that possess a leaving group on the alkene, which facilitates the cyclization with a hydrazine to form the aminopyrazole ring. chim.it

Transformation from other heterocycles: In some cases, 3(5)-aminopyrazoles have been synthesized through ring-opening and subsequent ring-closing sequences starting from isoxazoles or isothiazoles. chim.it

The acylation of the amino group on the pyrazole ring is another critical transformation. The N-acylation of amines is a fundamental reaction in organic synthesis, with numerous methods developed over time, ranging from the use of acyl chlorides and anhydrides to more modern, greener approaches utilizing versatile reagents in aqueous media to produce various amides. mdpi.comresearchgate.netnih.gov

Optimized Synthetic Pathways for N-(1-benzyl-1H-pyrazol-3-yl)-2-chloroacetamide

The synthesis of this compound typically involves a two-step process: first, the construction of the core intermediate, 1-benzyl-1H-pyrazol-3-amine, followed by its acylation with a chloroacetylating agent.

The primary precursor for the synthesis is 1-benzyl-1H-pyrazol-3-amine . The synthesis of this intermediate itself relies on the classical reaction of a hydrazine with a β-ketonitrile.

Precursors for 1-benzyl-1H-pyrazol-3-amine:

Benzylhydrazine (B1204620): This substituted hydrazine provides the N-benzyl group found in the final product.

β-ketonitriles (e.g., 3-oxopropanenitrile (B1221605) or its synthetic equivalents): These molecules provide the three-carbon backbone required to form the pyrazole ring upon reaction with hydrazine. chim.it

Reagents for Acylation:

Chloroacetyl chloride: This is a highly reactive acylating agent commonly used to introduce the chloroacetamide functional group. The reaction is typically performed in the presence of a base to neutralize the HCl byproduct. asrjetsjournal.org

2-Chloroacetic acid: This can be used in conjunction with a coupling agent to form the amide bond.

Other Chloroacetylating Agents: Alternatives like chloroacetic anhydride (B1165640) could also be employed.

Benzylhydrazine + β-ketonitrile → 1-benzyl-1H-pyrazol-3-amine

1-benzyl-1H-pyrazol-3-amine + Chloroacetyl chloride → this compound

Optimization of reaction conditions is crucial for maximizing yield and purity.

For the synthesis of the 1-benzyl-1H-pyrazol-3-amine intermediate , key parameters include the choice of solvent (often an alcohol like ethanol) and temperature. The cyclocondensation reaction may be performed at room temperature or with heating to drive the reaction to completion. chim.it

For the N-acylation step , careful control of the reaction conditions is necessary due to the high reactivity of chloroacetyl chloride.

| Parameter | Condition | Rationale |

| Solvent | Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297) are commonly used. | These solvents are inert to the highly reactive acyl chloride and dissolve the starting materials. |

| Base | A non-nucleophilic organic base like triethylamine (B128534) (TEA) or pyridine (B92270) is typically added. | The base neutralizes the hydrochloric acid generated during the reaction, preventing protonation of the starting amine and driving the reaction forward. |

| Temperature | The reaction is often initiated at a low temperature (e.g., 0 °C) by adding the chloroacetyl chloride dropwise. | This helps to control the exothermic nature of the reaction and minimize the formation of side products. The reaction may then be allowed to warm to room temperature. ekb.eg |

| Reaction Time | Typically ranges from a few hours to overnight, monitored by techniques like Thin Layer Chromatography (TLC). | Ensures the reaction proceeds to completion. |

Recent advancements in N-acylation chemistry have explored greener approaches, such as using benzotriazole-activated esters in water, which can offer high yields and simple workups under mild conditions, sometimes accelerated by microwave irradiation. mdpi.comnih.gov While not specifically documented for this exact compound, such methods represent a potential avenue for optimization.

Scalable syntheses often favor conditions that avoid cryogenic temperatures, hazardous reagents, or complex purification methods like column chromatography. researchgate.netrawdatalibrary.net The development of one-pot or continuous flow processes could enhance the scalability of producing this compound and its analogs.

Design and Synthesis of Structural Analogs and Derivatives

The this compound structure serves as a versatile scaffold for creating a library of related compounds. The chloroacetamide group is a reactive handle that can be further modified, while the benzyl (B1604629) pyrazole moiety can be altered to modulate the compound's properties. mdpi.com

Molecular modification is a key strategy in drug discovery to refine the properties of a lead compound. biomedres.us Altering the benzyl pyrazole core can influence factors such as solubility, lipophilicity, and interaction with biological targets.

Key Modification Strategies:

Substitution on the Benzyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) onto the phenyl ring of the benzyl group is a common strategy. biomedres.us This can be achieved by starting with the appropriately substituted benzylhydrazine. These modifications can alter the electronic properties and steric profile of the molecule.

Replacement of the Benzyl Group: The benzyl group can be replaced with other alkyl or arylalkyl groups to explore different structural requirements. This is accomplished by using different substituted hydrazines in the initial pyrazole synthesis.

Modification of the Pyrazole Ring:

Substitution at other positions: While the 3-amino and 1-benzyl positions are defined in the parent structure, further substitution on the pyrazole ring (at the C4 or C5 positions) could be achieved by selecting more complex 1,3-dicarbonyl precursors.

Isomeric Scaffolds: The synthesis could be directed to produce different pyrazole isomers, although the reaction of benzylhydrazine with β-ketonitriles typically favors the 1-substituted-3-amino or 1-substituted-5-aminopyrazole regioisomers. chim.it

These synthetic strategies allow for the systematic exploration of the chemical space around the this compound scaffold, facilitating the development of new derivatives.

Approaches for Derivatizing the Chloroacetamide Fragment

The chloroacetamide moiety of this compound is a key functional group that allows for a variety of chemical transformations, primarily through nucleophilic substitution of the chlorine atom. This reactivity enables the introduction of diverse structural motifs, leading to the generation of libraries of new compounds with potentially altered biological activities.

The general strategy for derivatization involves the reaction of the chloroacetamide with a suitable nucleophile. The electrophilic carbon atom adjacent to the chlorine is susceptible to attack by a wide range of nucleophiles, including amines, thiols, and alcohols.

Nucleophilic Substitution Reactions:

A common approach is the reaction with primary or secondary amines to yield the corresponding aminoacetamides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

Another important derivatization is the reaction with thiols to form thioether derivatives. These reactions are often performed under basic conditions to generate the more nucleophilic thiolate anion.

The following table summarizes some potential derivatization reactions of the chloroacetamide fragment:

| Nucleophile | Reagent Example | Product Type |

| Primary Amine | Morpholine | N-(1-benzyl-1H-pyrazol-3-yl)-2-morpholinoacetamide |

| Secondary Amine | Piperidine | N-(1-benzyl-1H-pyrazol-3-yl)-2-(piperidin-1-yl)acetamide |

| Thiol | Thiophenol | N-(1-benzyl-1H-pyrazol-3-yl)-2-(phenylthio)acetamide |

| Azide | Sodium Azide | 2-azido-N-(1-benzyl-1H-pyrazol-3-yl)acetamide |

These reactions significantly expand the chemical space accessible from the parent chloroacetamide compound, allowing for the fine-tuning of its physicochemical properties. The introduction of different functional groups can influence factors such as solubility, polarity, and the ability to participate in hydrogen bonding, which are critical for biological interactions.

Stereoselective Synthesis of Chiral Analogs

The development of chiral analogs of bioactive molecules is a crucial aspect of modern drug discovery, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. While this compound itself is not chiral, the introduction of stereocenters through synthetic modifications can lead to chiral derivatives.

Stereoselective synthesis of chiral analogs can be approached in several ways:

Use of Chiral Building Blocks: One of the most straightforward methods is to start the synthesis with chiral precursors. For instance, if the benzyl group were substituted with a chiral moiety, or if the pyrazole ring was constructed from a chiral starting material, the resulting chloroacetamide would be chiral.

Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the molecule to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary can be removed.

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful tool in modern organic synthesis. For example, a stereoselective reduction of a ketone precursor to the chloroacetamide could introduce a chiral center.

While specific examples of stereoselective synthesis for chiral analogs of this compound are not extensively documented in the literature, general principles of asymmetric synthesis can be applied. For instance, the derivatization of the chloroacetamide fragment with a chiral nucleophile would result in a diastereomeric mixture if the parent molecule already contained a stereocenter, or a racemic mixture if it did not. Resolution of such mixtures can be achieved using techniques like chiral chromatography. nih.gov

The following table outlines potential strategies for the stereoselective synthesis of chiral analogs:

| Strategy | Description | Example |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. | Synthesis starting from a chiral amine to form a chiral pyrazole precursor. |

| Asymmetric Alkylation | Alkylation of a prochiral enolate with a chiral catalyst. | Introduction of a substituent at the α-position of the acetamide (B32628) using a chiral phase-transfer catalyst. |

| Kinetic Resolution | Selective reaction of one enantiomer of a racemic intermediate. | Enzymatic hydrolysis of a racemic ester precursor to the chloroacetamide. |

The successful implementation of these strategies would enable the synthesis of enantiomerically enriched or pure chiral analogs of this compound, allowing for a detailed investigation of their stereospecific biological activities.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For N-(1-benzyl-1H-pyrazol-3-yl)-2-chloroacetamide, these calculations would provide a deep understanding of its three-dimensional structure, stability, and electronic nature.

Conformational Analysis and Energy Landscapes

The flexibility of this compound, particularly around its rotatable bonds—such as the C-N amide bond, the bond connecting the pyrazole (B372694) to the benzyl (B1604629) group, and the bond within the chloroacetamide moiety—would result in multiple possible conformations. A thorough conformational analysis, likely employing Density Functional Theory (DFT) methods, would be necessary to identify the most stable geometries.

This analysis would involve systematically rotating these bonds and calculating the corresponding energy to map out the potential energy surface. The results would identify local and global energy minima, representing the most probable shapes the molecule adopts. This information is crucial as the biological activity of a molecule is often dictated by its preferred conformation.

Table 1: Hypothetical Torsional Angle Definitions for Conformational Analysis (This table is illustrative of the parameters that would be defined in a real study.)

| Torsion Angle | Atoms Involved | Description |

| τ1 | C(pyrazole)-N(amide)-C(carbonyl)-C(chloro) | Rotation around the amide bond |

| τ2 | N(pyrazole)-N(pyrazole)-C(benzyl)-C(phenyl) | Rotation of the benzyl group |

| τ3 | N(amide)-C(chloroacetyl)-C-Cl | Rotation of the chloroacetyl group |

Electronic Structure, Charge Distribution, and Reactivity Descriptors

Understanding the electronic structure is key to predicting a molecule's reactivity and intermolecular interactions. Quantum chemical calculations would elucidate the distribution of electrons within this compound.

Molecular Electrostatic Potential (MEP) maps would visualize the regions of positive and negative charge, indicating likely sites for electrophilic and nucleophilic attack. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's ability to donate and accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability.

Table 2: Illustrative Reactivity Descriptors (This table represents the type of data that would be generated from electronic structure calculations.)

| Descriptor | Definition | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the electrophilic nature |

Spectroscopic Property Predictions for Structural Elucidation (e.g., NMR, IR)

Computational chemistry can predict spectroscopic data with a high degree of accuracy, which is invaluable for confirming the structure of a synthesized compound. For this compound, theoretical calculations of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would serve as a benchmark for experimental results.

Predicted ¹H and ¹³C NMR chemical shifts would help in the assignment of signals in the experimental spectra. Theoretical IR spectroscopy would predict the vibrational frequencies corresponding to specific functional groups, such as the C=O stretch of the amide and the C-Cl stretch, aiding in the structural confirmation.

Molecular Modeling and Docking Simulations for Hypothetical Target Interactions

To explore the potential biological activity of this compound, molecular docking simulations would be employed. These computational techniques predict how a molecule might bind to the active site of a biological target, such as an enzyme or a receptor.

Prediction of Binding Modes and Interaction Sites

Molecular docking simulations would place the three-dimensional structure of this compound into the binding pocket of a selected protein target. The simulation would explore various possible orientations and conformations of the ligand within the binding site to identify the most favorable binding mode, typically the one with the lowest binding energy. The results would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

Ligand-Target Interaction Fingerprints and Scoring

The interactions identified in the docking simulations can be summarized in a ligand-target interaction fingerprint. This provides a concise, 2D representation of the key interactions between the ligand and the amino acid residues of the protein.

A scoring function is used to estimate the binding affinity of the ligand for the target. A lower docking score generally indicates a more favorable binding interaction. This information is crucial for prioritizing compounds for further experimental testing and for guiding the design of more potent analogs.

Molecular Dynamics Simulations (MD) for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to simulate the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape of a molecule and its dynamic behavior over time.

Assessment of Compound Stability in Diverse Environments

To understand the behavior of this compound in a biological context, it would be crucial to assess its conformational stability in various environments. MD simulations would allow researchers to model the compound's behavior in different solvents, such as water (to mimic physiological conditions) and non-polar solvents (to simulate lipid environments like cell membranes).

Key parameters that would be analyzed from these simulations include:

Root Mean Square Deviation (RMSD): This metric would be used to track the deviation of the molecule's backbone atoms from an initial reference structure over the course of the simulation. A stable RMSD value would indicate that the compound has reached a stable conformational state.

Radius of Gyration (Rg): This parameter provides insight into the compactness of the molecule. Changes in Rg over time would reveal whether the molecule adopts a more extended or compact conformation in different environments.

Solvent Accessible Surface Area (SASA): SASA calculations would quantify the portion of the molecule's surface that is accessible to the solvent, providing information about its solubility and potential for interaction with its surroundings.

Dihedral Angle Analysis: By tracking the rotation around key rotatable bonds, such as the bond connecting the pyrazole ring to the benzyl group and the bonds within the acetamide (B32628) side chain, researchers could identify the most populated and energetically favorable conformations.

The data from these analyses would be compiled into tables to compare the conformational behavior of this compound in different simulated environments.

Table 1: Hypothetical MD Simulation Parameters for Conformational Stability Analysis

| Parameter | Aqueous Environment (Simulated) | Apolar Environment (Simulated) |

| Average RMSD (Å) | Data Not Available | Data Not Available |

| Average Rg (Å) | Data Not Available | Data Not Available |

| Average SASA (Ų) | Data Not Available | Data Not Available |

| Dominant Dihedral Angles (°) | Data Not Available | Data Not Available |

Dynamics of Ligand-Target Complex Formation and Dissociation

A primary application of MD simulations in drug discovery is to study the dynamic interactions between a ligand (in this case, this compound) and its biological target, typically a protein. These simulations can elucidate the mechanisms of binding and unbinding, which are critical for understanding a compound's efficacy and residence time.

To conduct such a study, a known or predicted three-dimensional structure of the target protein would be required. The simulation would then be set up with the compound placed in the binding site of the protein.

Key aspects that would be investigated include:

Binding Free Energy Calculations: Techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) would be employed to calculate the binding affinity of the compound for its target.

Interaction Fingerprinting: Throughout the simulation, the types and durations of interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) between the compound and specific amino acid residues in the binding pocket would be monitored. This would reveal the key residues responsible for stabilizing the ligand-protein complex.

Conformational Changes upon Binding: The simulations would show how the protein and the ligand adapt their conformations to achieve a stable bound state.

Dissociation Pathways: Steered molecular dynamics (SMD) or other enhanced sampling techniques could be used to simulate the unbinding process, providing insights into the dissociation pathway and the forces required to break the ligand-target interactions.

The findings would be crucial for rational drug design, allowing for modifications to the compound's structure to enhance its binding affinity and selectivity.

Table 2: Hypothetical Analysis of Ligand-Target Interactions from MD Simulations

| Interaction Type | Key Interacting Residues (Hypothetical) | Occupancy (%) |

| Hydrogen Bonds | Data Not Available | Data Not Available |

| Hydrophobic Contacts | Data Not Available | Data Not Available |

| Pi-Pi Stacking | Data Not Available | Data Not Available |

Mechanistic Investigations of Biological Interactions in Vitro and Non Human in Vivo Systems

Elucidation of Potential Molecular Targets and Pathways

Enzyme Assays: Inhibition or Activation Kinetics of Specific Enzymes

There is no publicly available data from enzyme assays detailing the inhibitory or activation kinetics of N-(1-benzyl-1H-pyrazol-3-yl)-2-chloroacetamide against any specific enzymes.

Receptor Binding Studies: Affinity and Selectivity Profiling against Receptor Panels

Information from receptor binding studies, including affinity (Kᵢ/Kd) and selectivity profiles for this compound, is not present in the scientific literature.

Modulation of Specific Cellular Signaling Pathways (e.g., Western blot, reporter gene assays)

There are no published studies using techniques such as Western blotting or reporter gene assays to demonstrate the modulation of any specific cellular signaling pathways by this compound.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Correlation of Structural Modifications with Observed Biological Activities (e.g., enzyme inhibition, receptor binding)

No structure-activity relationship studies focused on this compound have been reported. Such studies would involve synthesizing and testing a series of analogs to correlate structural changes with biological activity, but this information is not available.

Identification of Key Pharmacophoric Features and Structural Determinants for Activity

Without biological activity data and SAR studies, the key pharmacophoric features and structural determinants required for any potential activity of this compound have not been identified.

Pre-clinical in vivo Studies (Non-Human, Focusing on Mechanistic Understanding, Not Efficacy/Toxicity)

Elucidation of in vivo Mechanistic Pathways (e.g., biomarker changes related to mechanism)

A comprehensive review of peer-reviewed scientific literature and established research databases reveals a significant gap in the knowledge regarding the in vivo mechanistic pathways of This compound . To date, there are no publicly available studies that have investigated the specific molecular interactions and subsequent biomarker alterations associated with this compound in non-human in vivo systems.

The elucidation of such pathways is a critical step in understanding the biological activity of a compound. This process typically involves animal models to observe how the compound affects physiological systems and to identify measurable indicators, or biomarkers, that can shed light on its mechanism of action. These biomarkers can include changes in the levels of specific proteins, enzymes, or other molecules, which can be quantified in tissues and bodily fluids.

While research exists on compounds with structural similarities, such as other pyrazole (B372694) or acetamide (B32628) derivatives, these findings cannot be directly extrapolated to This compound . The specific arrangement of the benzyl (B1604629) group, pyrazole ring, and chloroacetamide moiety in this molecule dictates its unique physicochemical properties and, consequently, its biological interactions.

Therefore, without dedicated in vivo studies on This compound , it is not possible to provide detailed research findings or construct data tables related to its mechanistic pathways or associated biomarker changes. The scientific community awaits future research to explore and characterize the in vivo biological effects of this particular chemical entity.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Research

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of newly synthesized compounds. Its primary strength lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, which allows for the unambiguous determination of its elemental composition.

For N-(1-benzyl-1H-pyrazol-3-yl)-2-chloroacetamide, with the molecular formula C₁₂H₁₂ClN₃O, the theoretical exact mass of the neutral molecule is 249.0669 Da. In HRMS analysis, the compound is typically ionized to form a protonated molecule, [M+H]⁺. The calculated exact mass for this ion is 250.0747 Da. Experimental measurement of an m/z value that matches this theoretical mass to within a few parts per million (ppm) provides strong evidence for the compound's elemental formula.

Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. When subjected to collision-induced dissociation (CID), the molecular ion breaks apart in predictable ways, yielding fragment ions that correspond to stable substructures of the original molecule. The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the most labile bonds, such as the amide bond and the benzylic C-N bond.

Table 1: Predicted HRMS Data and Major Fragment Ions for this compound

| Ion | Formula | Calculated Exact Mass (Da) | Inferred Structural Fragment |

|---|---|---|---|

| [M+H]⁺ | C₁₂H₁₃ClN₃O⁺ | 250.0747 | Protonated molecular ion |

| [M-C₂H₂ClO+H]⁺ | C₁₀H₁₁N₃⁺ | 173.0975 | Loss of chloroacetyl group |

| [C₇H₇]⁺ | C₇H₇⁺ | 91.0542 | Benzyl (B1604629) or Tropylium cation |

| [C₅H₆N₃]⁺ | C₅H₆N₃⁺ | 108.0556 | Benzyl cleavage from pyrazole (B372694) |

The most common fragmentation would likely involve the cleavage of the amide C-N bond, leading to the loss of the chloroacetyl group and formation of a stable 1-benzyl-1H-pyrazol-3-amine fragment. Another significant fragmentation pathway is the cleavage of the bond between the benzyl group's methylene (B1212753) carbon and the pyrazole nitrogen, resulting in the highly stable benzyl cation (m/z 91). researchgate.netresearchgate.net The fragmentation pattern of pyrazole rings themselves can also contribute to the spectrum, often involving the loss of HCN. researchgate.net Analysis of these fragmentation patterns allows researchers to piece together the compound's structure, confirming the connectivity of the benzyl, pyrazole, and chloroacetamide moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, it is possible to map the precise connectivity of atoms and deduce the compound's constitution.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for each unique proton environment. The benzyl group would display signals in the aromatic region (typically ~7.3 ppm) for the five phenyl protons and a characteristic singlet for the two methylene (CH₂) protons. The pyrazole ring protons would appear as two distinct doublets. The two protons of the chloroacetamide methylene group would appear as a singlet, and a broad singlet corresponding to the amide N-H proton would also be present.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. Key expected signals include those for the carbonyl carbon of the amide, the carbons of the pyrazole and phenyl rings, and the two distinct methylene carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Amide C=O | - | ~164-166 |

| Phenyl C-H (ortho, meta, para) | ~7.2-7.4 (m, 5H) | ~127-136 |

| Pyrazole C4-H | ~6.5-6.7 (d, 1H) | ~105-110 |

| Pyrazole C5-H | ~7.4-7.6 (d, 1H) | ~128-132 |

| Pyrazole C3 | - | ~145-150 |

| Benzyl CH₂ | ~5.2-5.4 (s, 2H) | ~50-55 |

| Chloroacetyl CH₂ | ~4.1-4.3 (s, 2H) | ~42-45 |

Note: Predicted shifts are estimates based on typical values for similar functional groups. Actual values may vary based on solvent and other experimental conditions.

Beyond structural confirmation, NMR is a powerful tool for conformational analysis. Amides can exist as a mixture of rotational isomers (rotamers) due to the high energy barrier to rotation around the C-N bond. mtak.huresearchgate.net This can lead to the observation of two distinct sets of signals in the NMR spectra, particularly for atoms near the amide group. scielo.br Variable temperature NMR studies can be used to investigate the dynamics of this rotation. For this compound, such studies would reveal whether the compound exists as a single stable conformer or as an equilibrium of multiple conformers in solution.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Purity Monitoring

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques that provide rapid information about a molecule's functional groups and electronic properties, respectively. They are frequently used for routine characterization and for monitoring the purity of a substance. ijrar.orgamericanpharmaceuticalreview.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for confirming their presence. pressbooks.pub In the IR spectrum of this compound, several key absorption bands would be expected.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3250-3350 | N-H stretch | Secondary Amide |

| ~3030-3100 | C-H stretch (sp²) | Aromatic (Phenyl, Pyrazole) |

| ~2850-2960 | C-H stretch (sp³) | Methylene (CH₂) |

| ~1670-1690 | C=O stretch (Amide I) | Secondary Amide |

| ~1510-1550 | N-H bend (Amide II) | Secondary Amide |

| ~1450-1600 | C=C and C=N stretches | Aromatic Rings |

The presence of a strong absorption band around 1680 cm⁻¹ (Amide I) is a clear indicator of the carbonyl group, while the band around 3300 cm⁻¹ confirms the N-H bond of the secondary amide. chemicalbook.comnist.govlibretexts.org

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The chromophores in this compound are the benzyl and pyrazole ring systems. These aromatic systems are expected to exhibit characteristic π → π* transitions, resulting in strong absorbance in the UV region, typically between 200 and 300 nm. researchgate.netnih.gov While the UV-Vis spectrum is generally broad and lacks the detailed structural information of NMR or IR, it is highly useful for quantitative analysis and purity assessment. ijrar.org By establishing the wavelength of maximum absorbance (λmax), a calibration curve can be created according to the Beer-Lambert law, allowing for the precise determination of the compound's concentration in solution. This method is also valuable for purity monitoring, as the presence of impurities with different chromophores would alter the shape and λmax of the absorption spectrum. rsc.org

X-ray Crystallography of the Compound or its Co-Crystals with Macromolecular Targets

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish bond lengths, bond angles, and the absolute conformation of the molecule in the solid state.

To perform X-ray crystallography, a high-quality single crystal of this compound must first be grown. If successful, the analysis would provide invaluable data. It would confirm the connectivity established by NMR and reveal the molecule's preferred solid-state conformation, including the torsional angles between the pyrazole and phenyl rings and the geometry around the amide bond. researchgate.net

Furthermore, the crystal structure reveals intermolecular interactions, such as hydrogen bonding. For this compound, hydrogen bonds are expected to form between the amide N-H group (as a donor) and the amide carbonyl oxygen (as an acceptor) of a neighboring molecule, potentially leading to the formation of distinct supramolecular structures like chains or dimers. asianpubs.org The pyrazole ring's pyridine-like nitrogen atom can also act as a hydrogen bond acceptor. mdpi.com

In a broader research context, obtaining a co-crystal structure of this compound bound to a macromolecular target (e.g., a protein) would be of immense value. Such a structure would elucidate the specific binding mode and identify the key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the chlorine atom—that are responsible for its biological activity. This information is critical for structure-activity relationship (SAR) studies and for the rational design of more potent and selective derivatives. researchgate.netnih.gov

An in-depth analysis of the pyrazole derivative, this compound, reveals a scaffold ripe for future scientific exploration. While current research has established a foundational understanding of its chemistry, the potential for innovation in its synthesis, biological application, and computational analysis remains vast. This article outlines key future directions in research for this compound, focusing on novel synthesis, mechanistic studies, predictive modeling, and the development of advanced biological probes.

Future Directions in Research

The trajectory for future research on N-(1-benzyl-1H-pyrazol-3-yl)-2-chloroacetamide is aimed at enhancing its utility and understanding. This involves refining its creation, elucidating its biological interactions, leveraging computational power to predict its behavior, and designing new tools for research based on its structure.

Q & A

Basic: What are the common synthetic routes for N-(1-benzyl-1H-pyrazol-3-yl)-2-chloroacetamide, and what reaction conditions are critical for optimizing yield?

Methodological Answer:

The synthesis typically involves reacting a substituted pyrazole derivative (e.g., 1-benzyl-1H-pyrazol-3-amine) with chloroacetyl chloride in an inert solvent like tetrahydrofuran (THF) or dichloromethane. Key steps include:

- Base Addition : Triethylamine or another base is used to neutralize HCl generated during the reaction, improving yield by preventing side reactions .

- Temperature Control : Reactions are often conducted at 0–5°C initially to mitigate exothermic effects, followed by gradual warming to room temperature .

- Purification : Column chromatography or recrystallization is employed to isolate the product, with yields dependent on stoichiometric ratios and solvent polarity .

Basic: What spectroscopic techniques are employed to characterize this compound, and what key structural features do they confirm?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR confirms the benzyl group (aromatic protons at δ 7.2–7.4 ppm) and pyrazole ring protons (δ 6.5–7.0 ppm). The chloroacetamide moiety is identified via the methylene group (δ 4.2–4.5 ppm) and amide NH (δ 8.0–8.5 ppm) .

- ¹³C NMR verifies the carbonyl carbon (δ 165–170 ppm) and chlorinated methylene (δ 40–45 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the pyrazole and benzyl groups .

- Infrared (IR) Spectroscopy : Stretching vibrations for the amide C=O (~1650 cm⁻¹) and C-Cl (~650 cm⁻¹) provide additional structural validation .

Advanced: How do intermolecular interactions in the crystal structure of this compound influence its physicochemical properties?

Methodological Answer:

X-ray crystallography reveals critical interactions:

- Hydrogen Bonding : The amide NH forms an intramolecular hydrogen bond with the pyrazole ring’s nitrogen, stabilizing the planar conformation. This reduces solubility in nonpolar solvents .

- C-H···O Contacts : Weak interactions between aromatic C-H groups and carbonyl oxygen atoms create centrosymmetric dimers, influencing crystal packing and melting points .

- Van der Waals Forces : Chlorine atoms participate in dispersive interactions, contributing to lattice energy and thermal stability .

Tools : SHELX software is widely used for structure refinement, leveraging high-resolution diffraction data to resolve these interactions .

Advanced: What computational or experimental methods are used to study the binding affinity of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Software like AutoDock or Schrödinger Suite models interactions with enzymes (e.g., kinases). The chloroacetamide group’s electrophilicity may covalently bind to catalytic cysteine residues, a mechanism seen in related pyrazole derivatives .

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD) to receptors, with optimization of buffer pH (7.4) and ionic strength to mimic physiological conditions .

- Structure-Activity Relationship (SAR) : Modifying the benzyl substituent (e.g., electron-withdrawing groups) and analyzing bioactivity data (e.g., IC50 values) can identify pharmacophoric motifs .

Advanced: How can researchers resolve contradictions in biological activity data for this compound across studies?

Methodological Answer:

- Control Experiments : Verify purity (>95% by HPLC) to rule out impurities as confounding factors .

- Assay Conditions : Standardize protocols (e.g., cell line viability assays using MTT vs. ATP luminescence) to ensure reproducibility. For example, serum-free conditions may reduce nonspecific binding .

- Crystallographic Validation : Compare bioactive conformations (from X-ray data) with solution-state structures (NMR) to assess flexibility and binding modes .

Basic: What are the key considerations for designing derivatives of this compound to enhance bioactivity?

Methodological Answer:

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO2, -CF3) on the benzyl ring can enhance electrophilicity at the chloroacetamide group, improving covalent binding to targets .

- Steric Hindrance : Bulky substituents at the pyrazole 5-position may hinder metabolic degradation, as seen in analogues with methyl or ethyl groups .

- Prodrug Strategies : Masking the chloroacetamide as a thioester or carbamate can improve membrane permeability, followed by enzymatic activation in target tissues .

Advanced: How does the electronic environment of the pyrazole ring affect the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Resonance Effects : The pyrazole ring’s electron-rich N1-benzyl group directs nucleophilic attack (e.g., by amines or thiols) to the chloroacetamide’s α-carbon. DFT calculations show a partial positive charge (δ⁺ ~0.35) at this site .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating substitution rates compared to protic solvents .

- Leaving Group Stability : The chloride ion’s poor leaving ability necessitates catalytic iodide (e.g., KI) to enhance reactivity via the Finkelstein mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.